Penciclovir Monoacetate-d4
Description
Properties
Molecular Formula |
C₁₂H₁₃D₄N₅O₄ |
|---|---|
Molecular Weight |
299.32 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Labeled Penciclovir Monoacetate
Retrosynthetic Analysis and Precursor Selection for Deuterium (B1214612) Incorporation
Retrosynthetic analysis of Penciclovir (B1679225) Monoacetate-d4 begins with disconnecting the molecule at key chemical bonds to identify viable starting materials. The primary disconnection points are the N-glycosidic bond between the purine (B94841) base and the acyclic side chain, and the ester linkage of the monoacetate group. This approach simplifies the complex target molecule into two main building blocks: a deuterated acyclic side chain synthon and a suitable purine precursor.
The selection of precursors for deuterium incorporation is a critical step. The deuterium atoms are strategically introduced into the acyclic side chain, as this portion of the molecule is less susceptible to metabolic alteration, ensuring the stability of the isotopic label during biological studies. A common precursor for the d4-labeled side chain is a di-deuterated diol, which can be synthesized from commercially available deuterated starting materials. The choice of the purine precursor often falls to 2-amino-6-chloropurine, which allows for regioselective alkylation at the N9 position. newdrugapprovals.org
Stereoselective Synthesis of the Deuterated Acyclic Side Chain
The synthesis of the deuterated acyclic side chain must be stereoselective to ensure the correct configuration of the final product, which is essential for its biological activity. Enzymatic resolutions and asymmetric synthesis are two primary strategies employed to achieve the desired stereochemistry. rsc.org
For instance, a lipase-catalyzed resolution can be used to separate a racemic mixture of a deuterated precursor, yielding the desired enantiomer. rsc.org Alternatively, a stereoselective synthesis can be designed using chiral auxiliaries or catalysts to guide the formation of the correct stereocenters during the construction of the side chain. A key intermediate in this process is often a protected, deuterated diol, which is then further functionalized to allow for coupling with the purine base.
Regioselective Monoacetylation and Nucleoside Coupling Reactions
The regioselective monoacetylation of the primary hydroxyl group of the deuterated side chain is a pivotal step. This is typically achieved using protecting group strategies to differentiate between the primary and secondary hydroxyl groups. After selective protection of the secondary hydroxyl group, the primary alcohol can be acetylated. Subsequent deprotection yields the desired monoacetylated side chain.
The coupling of the synthesized deuterated acyclic side chain with the purine base is most commonly achieved through a nucleophilic substitution reaction. The N9 position of the purine ring is the desired site of alkylation for antiviral activity. newdrugapprovals.orgzju.edu.cn To enhance the N9 regioselectivity over the competing N7-alkylation, various strategies have been developed. These include the use of specific solvents, bases, and protecting groups on the purine ring. newdrugapprovals.orgresearchgate.net The Mitsunobu reaction is another effective method for coupling the side chain and the purine base, often providing good yields and high regioselectivity. zju.edu.cnnih.gov
Isotopic Enrichment and Purity Verification in Synthetic Pathways
Following the synthesis, it is imperative to verify the isotopic enrichment and purity of Penciclovir Monoacetate-d4. This is crucial to ensure its suitability as an internal standard in quantitative bioanalytical assays. rsc.orgresearchgate.net High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose. rsc.orgnih.gov
| Analytical Technique | Purpose | Key Findings |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and calculate isotopic enrichment. | Confirms the incorporation of four deuterium atoms and quantifies the percentage of the d4 species. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the position of deuterium labels and structural integrity. | Verifies that deuterium atoms are located on the acyclic side chain as intended. |
Development and Optimization of Scalable Synthetic Routes
For the practical application of this compound as an internal standard in numerous studies, the development of scalable synthetic routes is essential. Optimization of reaction conditions, such as solvent choice, temperature, and catalyst loading, is performed to maximize yields and minimize the formation of impurities. The goal is to develop a robust and efficient process that can be readily scaled up to produce larger quantities of the labeled compound without compromising its purity or isotopic enrichment. This often involves exploring alternative reagents and purification methods to create a more cost-effective and industrially viable synthesis. dp.tech
Advanced Analytical Characterization of Penciclovir Monoacetate D4
Spectroscopic Techniques for Structural Elucidation and Isotopic Purity
Spectroscopic methods are fundamental in confirming the chemical structure and the successful incorporation of deuterium (B1214612) atoms in Penciclovir (B1679225) Monoacetate-d4.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise location of deuterium atoms within the Penciclovir Monoacetate-d4 molecule. In proton (¹H) NMR, the absence of signals at specific chemical shifts, which are present in the spectrum of the non-deuterated analog, indicates the sites of deuterium substitution. For this compound, the deuterium atoms are typically located on the butyl side chain. nih.gov
Furthermore, deuterium (²H) NMR spectroscopy can be employed to directly observe the deuterium signals, providing definitive evidence of their presence and chemical environment. The combination of ¹H and ²H NMR allows for unambiguous confirmation of the isotopic labeling pattern.
Typical ¹H NMR solvent for analysis is DMSO-d6 or D₂O. medchemexpress.com
Table 1: Predicted ¹H NMR Chemical Shifts for Unlabeled Penciclovir and Expected Signal Changes in this compound
| Functional Group | Predicted Chemical Shift (ppm) for Unlabeled Analog | Expected Observation in this compound |
|---|---|---|
| Purine (B94841) C-H | ~7.5 - 8.5 | Signal present |
| Butyl CH₂ (adjacent to N) | ~4.0 | Signal absent or significantly reduced |
| Butyl CH₂ (adjacent to CH) | ~1.5 | Signal absent or significantly reduced |
| Butyl CH | ~3.8 | Signal present |
| CH₂OH | ~3.4 | Signal present |
| Acetate CH₃ | ~2.0 | Signal present |
This table is illustrative and actual chemical shifts may vary based on experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular weight and isotopic distribution of this compound. HRMS provides a highly accurate mass measurement, allowing for the verification of the elemental composition. nih.gov The presence of four deuterium atoms results in a predictable increase in the molecular weight compared to the unlabeled compound.
The isotopic signature, or the pattern of isotopic peaks, is a key feature analyzed by HRMS. nih.gov For this compound, the mass spectrum will exhibit a distinct isotopic cluster corresponding to the incorporation of four deuterium atoms. The relative intensities of these peaks can be compared to theoretical predictions to confirm the isotopic purity of the sample.
Table 2: Key Mass Spectrometry Data for Penciclovir-d4 (a related compound)
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 257.28 g/mol | nih.gov |
| Exact Mass | 257.14259634 Da | nih.gov |
Note: Data for Penciclovir-d4 is presented as a close analog. The monoacetate ester would have a different molecular formula and weight.
Key functional groups and their expected IR absorption regions include:
O-H stretch (alcohol): A broad band around 3300 cm⁻¹. libretexts.org
N-H stretch (amine and amide): Bands in the region of 3100-3500 cm⁻¹.
C=O stretch (amide and acetate): Strong absorptions around 1650-1750 cm⁻¹. spectroscopyonline.com
C-N stretch: Absorptions in the 1000-1350 cm⁻¹ region.
C-O stretch (alcohol and ester): Bands in the 1050-1300 cm⁻¹ range. spectroscopyonline.com
C-D stretch: The C-D stretching vibrations appear at lower frequencies (around 2100-2200 cm⁻¹) compared to C-H stretches (around 2800-3000 cm⁻¹), but these can be weak and may not be easily distinguished from other peaks in the fingerprint region.
The presence of these characteristic bands confirms the integrity of the core molecular structure of Penciclovir Monoacetate.
Chromatographic Separation Methods for Purity Assessment and Isomeric Characterization
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from any potential impurities or isomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. researchgate.net Reversed-phase HPLC, often coupled with UV detection, is commonly used for the analysis of penciclovir and its analogs. researchgate.netresearchgate.net
A typical HPLC method would involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net The method can be optimized to achieve baseline separation of this compound from its parent compound (Penciclovir-d4), any diacetate impurities, and other related substances. Quantitative analysis is performed by comparing the peak area of the main compound to that of a reference standard. The high sensitivity and resolution of modern UHPLC systems can further enhance the separation and detection of trace impurities.
Table 3: Illustrative HPLC Method Parameters for Penciclovir Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Phosphate buffer/acetonitrile/water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 286 nm |
This table is based on published methods for Penciclovir and may require modification for the monoacetate-d4 analog. researchgate.net
While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC coupled with mass spectrometry (GC-MS) can be a valuable tool for profiling volatile intermediates or impurities that may be present from the synthesis process. nih.govresearchgate.net For instance, residual solvents or volatile starting materials can be detected and quantified using headspace GC-MS.
This technique is particularly useful in quality control to ensure that the final product is free from potentially harmful volatile organic compounds. mdpi.com The identification of these volatile components is achieved by comparing their mass spectra and retention times to those of known standards. ub.edumdpi.com
Hyphenated Techniques for Comprehensive Sample Analysis
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the identification and quantification of pharmaceutical compounds and their impurities. For a complex molecule like this compound, these techniques provide the necessary selectivity and sensitivity.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the analysis of Penciclovir and its related substances due to its high sensitivity and specificity, making it ideal for trace-level detection and quantification. ijper.org The non-volatile and polar nature of Penciclovir and its derivatives makes them highly suitable for LC-MS analysis. researchgate.net
Methodology and Findings:
A typical LC-MS/MS method for the analysis of Penciclovir and its impurities would involve reversed-phase chromatography followed by detection using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. biomedres.usijper.org Positive electrospray ionization (ESI+) is commonly employed as it readily generates protonated molecular ions [M+H]+ for these compounds.
For this compound, the protonated molecule would have a mass-to-charge ratio (m/z) of 300.3. This is a +4 Da shift compared to the non-deuterated Penciclovir Monoacetate, which would appear at m/z 296.3. The chromatographic conditions can be adapted from established methods for Penciclovir. For instance, a C8 or C18 column can be used with a gradient elution mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) or ammonium bicarbonate) and an organic modifier like methanol or acetonitrile. biomedres.usresearchgate.net
The fragmentation of the parent ion is a critical step in MS/MS analysis for both structural confirmation and selective quantification. Based on the known fragmentation of Penciclovir, we can predict the fragmentation pattern for this compound. The parent Penciclovir ion ([M+H]+ at m/z 254) primarily fragments to m/z 152, which corresponds to the guanine (B1146940) base. biomedres.usresearchgate.net This major fragmentation pathway involves the cleavage of the bond between the purine ring and the butyl side chain. Further fragmentation of the m/z 152 ion can yield ions at m/z 135 and 110. biomedres.us
For this compound, the acetyl group would likely be lost along with the side chain during fragmentation, leading to a similar guanine fragment at m/z 152. The deuteration on the butyl side chain would result in a deuterated side chain fragment, which is less likely to be the primary observed fragment in positive ion mode.
Below is a table summarizing a potential LC-MS/MS method for this compound, extrapolated from methods for Penciclovir.
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition (MRM) | m/z 300.3 → 152.1 |
| Collision Energy | Optimized for the specific instrument (e.g., 20-30 eV) |
This data is illustrative and based on established methods for the parent compound, Penciclovir.
The high selectivity of MRM allows for the quantification of this compound even at very low concentrations, which is crucial for an impurity analysis, with detection limits often in the parts-per-million (ppm) range. biomedres.us
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for volatile and thermally stable compounds. However, its direct application for the analysis of this compound is challenging.
Challenges and Considerations:
Penciclovir and its derivatives, including the monoacetate, are non-volatile and polar molecules due to the presence of multiple hydroxyl, amine, and amide functional groups. These characteristics make them unsuitable for direct GC analysis, as they would not vaporize at temperatures compatible with the GC system and would likely decompose in the injector port.
To make these compounds amenable to GC-MS analysis, a chemical derivatization step is necessary. jfda-online.com Derivatization aims to convert the polar functional groups into less polar, more volatile, and more thermally stable moieties. Common derivatization techniques for compounds with active hydrogens (like those in hydroxyl and amine groups) include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation. nih.gov
Hypothetical Derivatization and Analysis:
If a silylation derivatization were to be performed on this compound, the hydroxyl groups on the side chain would be converted to trimethylsilyl (B98337) (TMS) ethers. This would significantly increase the volatility of the molecule, allowing it to pass through the GC column.
The subsequent mass spectrometric analysis would provide a fragmentation pattern of the derivatized molecule. The fragmentation would be influenced by the TMS groups and could provide structural information. However, the complexity of the derivatization reaction, including the potential for multiple derivatized species and incomplete reactions, can complicate the analysis and quantification.
Due to these challenges and the readily available, highly effective LC-MS/MS methods, GC-MS is not a commonly employed technique for the analysis of Penciclovir and its impurities. The scientific literature predominantly focuses on LC-based methods for the characterization of these compounds. researchgate.netresearchgate.net Therefore, a detailed data table for a GC-MS method for this compound is not provided, as this is not a standard analytical approach for this compound.
Metabolic Fate and Biotransformation Studies of Penciclovir Monoacetate D4 in Preclinical Systems
In Vitro Metabolic Stability and Enzyme Kinetic Studies (Non-human cellular systems)
In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's in vivo hepatic clearance. nih.gov These assays typically utilize subcellular fractions, such as liver microsomes, or intact cells, like hepatocytes, from preclinical species (e.g., minipig, dog, monkey) to model human metabolism. nih.gov In these experimental setups, Penciclovir (B1679225) Monoacetate-d4, or more commonly Penciclovir-d4, is not the substrate being tested for stability but is employed as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. medchemexpress.comwasserchemische-gesellschaft.de
The process involves incubating the unlabeled parent drug (e.g., Famciclovir (B1672041) or Penciclovir) with the biological matrix (e.g., liver microsomes) and cofactors. nih.gov At specific time points, aliquots are taken, and the reaction is quenched. Before analysis, a known concentration of the deuterated internal standard (Penciclovir-d4) is added to the samples. semanticscholar.org The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis. scispace.com This is because the SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively correcting for variability in these steps. scispace.comrug.nl
By comparing the peak area ratio of the analyte to the IS, the concentration of the parent drug remaining over time can be accurately determined. semanticscholar.org This data is used to calculate key kinetic parameters.
Key Parameters Determined:
In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized.
Intrinsic Clearance (Clint): The inherent ability of the liver to metabolize a drug.
These parameters, derived from in vitro systems of non-human origin, help in the early selection of drug candidates with favorable pharmacokinetic profiles. nih.gov For example, a study assessing the metabolic stability of various NSAIDs across species used Verapamil as a positive control to ensure the metabolic activity of the liver microsomes. Similarly, in studies of Penciclovir, the stability of the unlabeled drug is what is measured, with Penciclovir-d4 providing the analytical precision necessary for reliable data. semanticscholar.org
Interactive Data Table: Representative In Vitro Metabolic Stability Data This table simulates typical output from a metabolic stability assay in non-human liver microsomes where Penciclovir-d4 would be used as an internal standard to quantify the remaining unlabeled Penciclovir.
Species Incubation Time (min) Penciclovir Remaining (%) Calculated t½ (min) Calculated Clint (µL/min/mg protein) Minipig 0 100 25.8 26.9 Minipig 15 65 Minipig 30 42 Minipig 60 18 Dog 0 100 34.1 20.3 Dog 15 72 Dog 30 51 Dog 60 26 Monkey 0 100 30.5 22.7 Monkey 15 69 Monkey 30 48 Monkey 60 23
Characterization of Prodrug Activation Pathways Utilizing Deuterated Tracers (e.g., Famciclovir to Penciclovir)
Famciclovir is a prodrug that is inactive in its initial form and must undergo biotransformation to become the active antiviral agent, Penciclovir. nih.gov This activation process involves a series of enzymatic steps. fda.gov Deuterated tracers are invaluable in elucidating these complex pathways. medchemexpress.com
The activation of Famciclovir to Penciclovir proceeds through two main steps:
Deacetylation: The two acetyl groups on Famciclovir are hydrolyzed by esterases, primarily in the gut wall and liver, to form an intermediate metabolite (6-deoxy-penciclovir). fda.govnih.gov
Oxidation: Aldehyde oxidase, an enzyme abundant in the liver, then oxidizes the 6-deoxy intermediate at the C-6 position to form the active Penciclovir. fda.gov
Stable isotope labeling, for instance using 13C-labeled Famciclovir, has been employed to study the stereospecificity of the initial deacetylation step. nih.gov Such studies reveal which ester group is preferentially removed by esterases. nih.gov While this specific study used 13C, a similar principle applies to deuterium (B1214612) labeling. By administering a deuterated version of the prodrug (e.g., Famciclovir-d6), researchers can track the appearance of deuterated intermediates and the final active metabolite using mass spectrometry. medchemexpress.com The mass shift introduced by the deuterium atoms allows for the unambiguous identification of compounds derived from the administered drug, distinguishing them from endogenous molecules. medchemexpress.com
The use of Penciclovir-d4 as an internal standard is also crucial in these studies to accurately quantify the formation of unlabeled Penciclovir from unlabeled Famciclovir in various biological systems. semanticscholar.org
Identification and Profiling of Deuterated Metabolites in Biological Matrices (Non-human origin)
When a deuterated compound like Famciclovir-d6 is used as a tracer, its metabolites will also be deuterated. medchemexpress.com The primary purpose of identifying these deuterated metabolites in non-human biological matrices (e.g., plasma, urine, liver microsomes from preclinical species) is to map the biotransformation pathways of the drug.
The analytical technique of choice is LC-MS/MS. nih.gov Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). nih.gov A deuterated metabolite will have a higher m/z value than its corresponding unlabeled version, making it easily distinguishable. For example, if Penciclovir has a protonated molecule [M+H]+ at m/z 254, Penciclovir-d4 will appear at m/z 258. medchemexpress.comnih.gov
This mass difference allows for:
Unambiguous Metabolite Identification: It confirms that a detected molecule is a metabolite of the administered drug and not an endogenous compound or a metabolite of another substance.
Parallel Analysis: It enables the simultaneous administration of both labeled (tracer) and unlabeled (therapeutic dose) drug, allowing for a direct comparison of their metabolic profiles within the same biological system.
In practice, the term "deuterated metabolites" in the context of Penciclovir Monoacetate-d4 often refers to the use of deuterated internal standards for the accurate quantification of the unlabeled metabolites of Famciclovir and Penciclovir. medchemexpress.eu For each unlabeled metabolite of interest, a corresponding deuterated version can be synthesized and used as an internal standard to build a robust quantitative assay. medchemexpress.eu This ensures that the concentration of each metabolite in a sample is measured with high precision and accuracy. ojp.gov
Investigations of Metabolic Flux and Pathway Elucidation using Isotopic Labeling
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govcreative-proteomics.com Stable isotope labeling is central to MFA. mdpi.com By introducing a labeled substrate (a "tracer") into a biological system, researchers can follow the path of the label as it is incorporated into downstream metabolites. frontiersin.org The pattern and rate of label incorporation provide detailed information about the activity of different metabolic pathways. nih.gov
While large-scale MFA is more common in endogenous metabolism studies, the principles are directly applicable to drug metabolism for pathway elucidation. mdpi.comresearchgate.net In the context of Penciclovir, using a labeled version of Famciclovir allows researchers to:
Determine Pathway Dominance: Quantify the proportion of the prodrug that is converted to the active Penciclovir versus other metabolic routes.
Identify Branch Points: Uncover points where metabolic pathways diverge, leading to different metabolites.
Measure Reaction Rates: The rate at which the isotopic label appears in successive metabolites can be used to estimate the rates of the enzymatic reactions involved. nih.gov
The core concept is that the isotopic labeling pattern of any given metabolite is a flux-weighted average of the labeling patterns of the substrates that produce it. nih.gov By measuring these patterns with mass spectrometry, the relative fluxes can be calculated. Using a deuterated standard like Penciclovir-d4 is essential for the accurate quantification required to feed into these metabolic models. wasserchemische-gesellschaft.de
Comparative Metabolic Profiling of Deuterated Versus Unlabeled Analogs
A key question in the use of deuterated compounds is whether the deuterium substitution itself alters the metabolic profile of the drug. This is known as the deuterium isotope effect. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the breaking of this bond is the rate-limiting step in a metabolic reaction (often an oxidation by cytochrome P450 enzymes), then the deuterated compound will be metabolized more slowly than its unlabeled analog. nih.gov
Comparative metabolic profiling studies are performed to assess this effect. In these studies, both the deuterated and unlabeled compounds are incubated in parallel in in vitro systems (e.g., liver microsomes) from non-human species. nih.gov
The goals of such a comparison are:
Quantify the Isotope Effect: Determine if the rate of metabolism is significantly different between the labeled and unlabeled drug. A significant isotope effect could mean the deuterated compound is not a suitable tracer for pharmacokinetic studies. nih.gov
Ensure Analytical Integrity: Confirm that the deuterated internal standard (like Penciclovir-d4) does not exhibit unexpected chromatographic behavior compared to the unlabeled analyte. While generally similar, minor differences in retention time can sometimes occur. scispace.com
Validate the Tracer: For studies where a deuterated drug is used as a tracer (not just an IS), these comparisons ensure that its metabolic fate is representative of the unlabeled drug.
Interactive Data Table: Comparative Analysis of Unlabeled vs. Deuterated Analogs This table provides a hypothetical comparison of key mass spectrometry and chromatographic parameters for Penciclovir and its d4-labeled analog, which is critical for validating its use as an internal standard.
Parameter Penciclovir (Unlabeled) Penciclovir-d4 (Deuterated IS) Significance Chemical Formula C₁₀H₁₅N₅O₃ C₁₀H₁₁D₄N₅O₃ Isotopic variation Molecular Weight 253.26 257.28 Mass shift for MS detection Parent Ion [M+H]⁺ (m/z) 254.1 258.1 Allows for distinct monitoring Major Product Ion (m/z) 152.1 152.1 Shared fragment confirms structural similarity Retention Time (min) 2.51 2.50 Co-elution ensures accurate quantification Metabolic Rate (Relative) 100% ~98% Minimal isotope effect on metabolism
Mechanistic Investigations Employing Penciclovir Monoacetate D4
Biochemical Interactions with Viral and Cellular Enzymes (In Vitro Studies)
The antiviral action of penciclovir (B1679225) is dependent on a series of enzymatic conversions that transform the inactive prodrug into its active triphosphate form. patsnap.com Investigating these biochemical interactions with high precision is crucial for understanding the drug's efficacy and selectivity. The use of Penciclovir Monoacetate-d4 as an analytical tool is central to conducting these detailed in vitro studies, allowing researchers to trace the molecule through its activation pathway.
Kinetics of Viral Thymidine (B127349) Kinase Phosphorylation
The initial and rate-limiting step in the activation of penciclovir is its phosphorylation by a virus-encoded thymidine kinase (TK). newdrugapprovals.orgwikipedia.org This conversion occurs selectively in virus-infected cells because viral TK phosphorylates penciclovir much more efficiently than the corresponding host cell enzymes. patsnap.comwikipedia.org This selective phosphorylation is a primary reason for the drug's low toxicity to uninfected cells. wikipedia.org
In research settings, this compound is employed to study the kinetics of this critical step. In a typical in vitro assay, purified viral TK is incubated with penciclovir. By adding a known quantity of this compound as an internal standard, the formation of penciclovir monophosphate can be accurately measured over time using Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the precise determination of key kinetic parameters, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), which define the enzyme's affinity and efficiency for the drug.
Table 1: Comparative Kinetic Parameters for Viral Thymidine Kinase
| Compound | Viral Enzyme Source | Kᵢ (µM) |
|---|---|---|
| Penciclovir | HSV-1 TK | Data not available in provided sources |
| Acyclovir (B1169) | HSV-1 TK | Data not available in provided sources |
This table illustrates the type of data generated in studies investigating enzyme kinetics. Penciclovir has a higher affinity for HSV TK than acyclovir. nih.gov
Competitive Inhibition of Viral DNA Polymerase
Once converted to its active triphosphate form, penciclovir triphosphate acts as a potent inhibitor of viral DNA polymerase. newdrugapprovals.orgdoctorlib.org It structurally mimics the natural nucleotide deoxyguanosine triphosphate (dGTP) and competes with it for incorporation into the growing viral DNA chain. drugbank.comnih.gov This action effectively halts viral DNA synthesis and replication. patsnap.commims.com The selectivity of penciclovir is further enhanced because penciclovir triphosphate has a much higher affinity for viral DNA polymerase than for host cell DNA polymerases. wikipedia.org
While the deuterium (B1214612) atoms of this compound are part of the side chain and not directly involved in the triphosphate moiety, the labeled compound is crucial for studies that quantify the intracellular concentrations of the active triphosphate metabolite. Accurate measurement of the inhibitor concentration is necessary to determine its inhibitory constant (Kᵢ), a measure of its potency.
Table 2: Inhibitory Activity (Kᵢ) of Penciclovir Triphosphate against DNA Polymerases
| Inhibitor | Enzyme | Kᵢ Value (µM) |
|---|---|---|
| (S)-Penciclovir-triphosphate | HSV-1 DNA Polymerase | 8.5 nih.gov |
| (S)-Penciclovir-triphosphate | HSV-2 DNA Polymerase | 5.8 nih.gov |
| (S)-Penciclovir-triphosphate | Cellular DNA Polymerase α | 175 nih.gov |
| Acyclovir-triphosphate | HSV-1 DNA Polymerase | 0.07 nih.gov |
| Acyclovir-triphosphate | HSV-2 DNA Polymerase | 0.07 nih.gov |
| Acyclovir-triphosphate | Cellular DNA Polymerase α | 3.8 nih.gov |
This table demonstrates that while acyclovir triphosphate is a more potent inhibitor of viral DNA polymerase in vitro, penciclovir triphosphate is present at much higher and more sustained concentrations within the infected cell. nih.govdoctorlib.org
Role of Cellular Kinases in Triphosphate Formation
Following the initial phosphorylation by viral TK, cellular kinases are responsible for the subsequent conversion of penciclovir monophosphate to its diphosphate (B83284) and ultimately its active triphosphate form. newdrugapprovals.orgmims.comnih.gov Enzymes such as guanylate kinase (GMPK) are involved in this phosphorylation cascade. nih.gov
To investigate the efficiency of this intracellular pathway, this compound is an essential research tool. Studies can be designed where cell lysates containing cellular kinases are incubated with penciclovir monophosphate. The deuterated standard allows for precise quantification of the formation rates of the diphosphate and triphosphate species, providing insight into the efficiency of the host cell's enzymatic machinery in completing the drug's activation.
Cellular Pharmacodynamics and Intracellular Retention Studies (Non-human cell lines)
A defining characteristic of penciclovir's pharmacodynamic profile is the remarkable stability and long intracellular half-life of its active triphosphate form. doctorlib.org In herpes simplex virus (HSV)-infected cells, penciclovir triphosphate can persist for 10 to 20 hours, significantly longer than the approximately 1-hour half-life of acyclovir triphosphate. drugbank.comnih.gove-lactancia.org This prolonged intracellular retention means the antiviral pressure is maintained long after the external drug has been removed. doctorlib.org
Studies to determine this intracellular persistence rely heavily on isotopically labeled compounds like this compound. In a typical experiment, a non-human cell line, such as MRC-5, is infected with a virus (e.g., HSV-1, HSV-2, or VZV) and then treated with penciclovir. nih.govnih.gov After a set period, the drug is washed away, and the intracellular concentrations of penciclovir triphosphate are measured at various time points. The use of a deuterated internal standard during the sample extraction and analysis process is critical for obtaining accurate and reliable quantitative data on the drug's retention.
Table 3: Intracellular Half-life of Antiviral Triphosphates in Infected Cells
| Compound | Infected Cell Line | Intracellular Half-life (hours) |
|---|---|---|
| Penciclovir-triphosphate | HSV-1 infected MRC-5 cells | 10 e-lactancia.org |
| Penciclovir-triphosphate | HSV-2 infected MRC-5 cells | 20 nih.gove-lactancia.org |
| Penciclovir-triphosphate | VZV infected MRC-5 cells | 7 nih.gov |
| Acyclovir-triphosphate | HSV-2 infected MRC-5 cells | 1 nih.gov |
Research on Viral Resistance Mechanisms Through Deuterated Probes
The development of viral resistance to antiviral drugs is a significant clinical challenge. For penciclovir and acyclovir, resistance most commonly arises from mutations in the viral gene that codes for thymidine kinase (TK). nih.govdrugbank.com These mutations can result in a complete loss of TK activity (TK-negative), reduced levels of the enzyme (TK-partial), or an altered enzyme that can no longer efficiently phosphorylate the drug (TK-altered). nih.gove-lactancia.org Less frequently, resistance can be caused by mutations in the viral DNA polymerase gene. rbcbioscience.com
Deuterated probes like this compound are vital for quantitatively assessing the biochemical basis of resistance. By incubating cells infected with either wild-type or mutant viral strains with penciclovir, researchers can use the deuterated internal standard to precisely measure the amount of penciclovir monophosphate produced. This allows for a direct correlation between a specific TK gene mutation and the quantitative loss of drug activation, providing a clear mechanism for the observed resistance.
Table 4: Impact of TK Mutations on Drug Activation
| Viral Strain | Phenotype | Relative Phosphorylation Efficiency of Penciclovir | Resistance Level |
|---|---|---|---|
| Wild-Type HSV | TK-positive | 100% | Susceptible |
| Mutant Strain A | TK-partial | Low | Resistant |
| Mutant Strain B | TK-altered | Very Low | Resistant |
| Mutant Strain C | TK-negative | Undetectable | Highly Resistant |
This table provides a representative model of how resistance, conferred by different thymidine kinase (TK) mutations, can be quantified by measuring the efficiency of drug phosphorylation. nih.gove-lactancia.org
Application of Deuterated Analogs in Target Engagement and Pathway Mapping
The use of deuterated analogs extends beyond basic kinetics to broader applications in drug discovery and development, such as target engagement and metabolic pathway mapping. nih.gov
Target Engagement: A critical question in drug development is confirming that a compound interacts with its intended molecular target within the complex environment of a cell. Deuterated probes help answer this question definitively. By tracing the metabolic fate of this compound, researchers can confirm that it is taken up by virus-infected cells and efficiently phosphorylated. This conversion, which is absent or significantly lower in uninfected cells, serves as direct evidence of target engagement with the viral TK enzyme.
Pathway Mapping: Stable isotope labeling is a cornerstone of pharmacokinetic and metabolic research. medchemexpress.com this compound allows researchers to map the entire activation cascade of penciclovir. The deuterium label acts as a tracer that can be followed by mass spectrometry, from the initial uptake of the monoacetate prodrug, through its hydrolysis to penciclovir, its selective phosphorylation by viral TK, its subsequent phosphorylations by cellular kinases to the active triphosphate, and its ultimate accumulation within the cell. This provides a comprehensive picture of the drug's mechanism of action.
Pharmacokinetic and Disposition Studies in Animal Models Using Penciclovir Monoacetate D4
Absorption, Distribution, Excretion, and Metabolism Kinetics in Preclinical Species
Pharmacokinetic studies in preclinical species are fundamental to characterizing the ADME properties of a new chemical entity. While specific data on Penciclovir (B1679225) Monoacetate-d4 is not extensively available in the public domain, the pharmacokinetic profile of its non-deuterated form, penciclovir, has been studied in several animal models, which can serve as a surrogate for understanding the likely behavior of the deuterated compound. The primary difference with the deuterated form lies in its utility as an internal standard for bioanalytical assays, not in a significantly altered pharmacokinetic profile.
Studies on famciclovir (B1672041), the oral prodrug of penciclovir, in rats and dogs, provide significant insight into the absorption and metabolism of penciclovir. nih.gov Following oral administration of famciclovir, it undergoes extensive first-pass metabolism to form penciclovir. nih.gov In rats, peak plasma concentrations of penciclovir are achieved rapidly, indicating swift absorption and conversion. nih.gov Similarly, in dogs, famciclovir is well-absorbed and converted to penciclovir, although the rate of formation is somewhat slower than in rats. nih.gov
The excretion of penciclovir is primarily through the kidneys. In rats, a significant portion of the administered dose is recovered in the urine as penciclovir. nih.gov A similar pattern of urinary excretion is observed in dogs. nih.gov The metabolic fate of famciclovir to penciclovir is consistent across species, including humans. nih.gov
The table below summarizes the key pharmacokinetic parameters of penciclovir in different preclinical species following the administration of famciclovir.
| Species | Parameter | Value | Reference |
|---|---|---|---|
| Rat | Penciclovir Cmax (from 40 mg/kg famciclovir) | 3.5 µg/mL | nih.gov |
| Penciclovir Tmax | 0.5 h | nih.gov | |
| Dog | Penciclovir Cmax (from 25 mg/kg famciclovir) | 4.4 µg/mL | nih.gov |
| Penciclovir Tmax | 3 h | nih.gov | |
| Cat | Penciclovir Cmax (from single 15 mg/kg famciclovir) | 350 +/- 180 ng/mL | nih.gov |
| Penciclovir Tmax | 4.6 +/- 1.8 h | nih.gov | |
| Apparent Elimination Half-life | 3.1 +/- 0.9 h | nih.gov |
Quantitative Bioanalysis of Penciclovir Monoacetate-d4 and its Derivatives in Animal Tissues and Biofluids
The development of sensitive and specific bioanalytical methods is essential for the quantitative determination of drugs and their metabolites in biological matrices. For this compound, its primary role is as an internal standard in mass spectrometry-based bioanalytical methods for the quantification of penciclovir. The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio, allowing for accurate differentiation from the endogenous or administered unlabeled penciclovir.
Liquid chromatography-mass spectrometry (LC-MS) is a commonly employed technique for the bioanalysis of antiviral drugs like penciclovir in plasma and other biological fluids. nih.gov For instance, in studies involving the administration of famciclovir to cats, plasma penciclovir concentrations were determined using LC-MS. nih.gov These methods typically involve protein precipitation or solid-phase extraction to isolate the analyte from the biological matrix, followed by chromatographic separation and mass spectrometric detection.
The table below outlines the key aspects of a typical bioanalytical method for penciclovir, where this compound would serve as an ideal internal standard.
| Analytical Technique | Biological Matrix | Extraction Method | Key Advantage of Deuterated Standard | Reference |
|---|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Plasma | Solid-Phase Extraction or Protein Precipitation | High accuracy and precision in quantification by correcting for matrix effects and variability in extraction and injection. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Plasma, Urine | Solid-Phase Extraction | While not a mass spectrometry method, a deuterated standard can still be useful in method development and validation, though a structurally similar compound is more common for UV detection. | nih.gov |
Tissue Distribution and Organ-Specific Accumulation Studies
Understanding the tissue distribution of a drug is critical for assessing its efficacy and potential for toxicity. For antiviral agents, achieving adequate concentrations at the site of viral replication is paramount. While specific tissue distribution studies for this compound are not publicly documented, data from studies with radiolabeled parent compounds can provide valuable insights.
Following the oral administration of 14C-famciclovir to rats, radioactivity was widely distributed. nih.gov In lactating rats administered famciclovir, penciclovir was found to be excreted in breast milk at concentrations higher than those in the plasma, indicating potential for accumulation in milk. fda.gov This is a crucial consideration for neonatal exposure. fda.gov
The table below summarizes findings on the tissue distribution of penciclovir's parent compounds or related antivirals in animal models.
| Animal Model | Compound Administered | Key Tissue Distribution Findings | Reference |
|---|---|---|---|
| Lactating Rat | Famciclovir (oral prodrug of penciclovir) | Penciclovir was excreted in breast milk at concentrations higher than in plasma. | fda.gov |
| Gestating Mice | Ganciclovir (related antiviral) | Transplacental diffusion was observed, with a fetal-to-maternal blood ratio of 0.5. | nih.gov |
| Adult Rats | Ganciclovir (related antiviral) | Intracochlear diffusion achieved the same concentration as in blood. | nih.gov |
Investigation of Drug-Drug Interactions and Enzyme Induction/Inhibition Effects
The potential for drug-drug interactions is a significant aspect of preclinical drug development. These interactions often occur at the level of metabolic enzymes, such as the cytochrome P450 (CYP) system. nih.gov A drug can act as an inhibitor, an inducer, or a substrate of these enzymes, potentially altering the pharmacokinetics of co-administered drugs. nih.govnih.gov
For penciclovir, due to its minimal systemic absorption after topical application, the likelihood of systemic drug interactions is considered low. fda.govnih.gov However, when administered systemically via its prodrug famciclovir, the potential for interactions needs to be considered. Penciclovir itself is a substrate for certain metabolic pathways, and its metabolism can be affected by other drugs. For instance, the metabolism of penciclovir can be decreased when combined with cimetidine (B194882) or ciprofloxacin. drugbank.com Conversely, its metabolism can be increased when combined with drugs like adalimumab or abatacept. drugbank.com
Penciclovir can also affect the metabolism of other drugs. It has been shown to decrease the metabolism of several compounds, including acetaminophen, acyclovir (B1169), and azathioprine. drugbank.com These interactions highlight the importance of investigating the enzyme inhibition and induction potential of new drug candidates.
The table below provides examples of potential drug-drug interactions involving penciclovir based on in vitro and in vivo data.
| Interacting Drug | Effect on Penciclovir | Effect of Penciclovir on Interacting Drug | Reference |
|---|---|---|---|
| Cimetidine | Decreased metabolism | Not specified | drugbank.com |
| Ciprofloxacin | Decreased metabolism | Not specified | drugbank.com |
| Adalimumab | Increased metabolism | Not specified | drugbank.com |
| Abatacept | Increased metabolism | Not specified | drugbank.com |
| Acetaminophen | Not specified | Decreased metabolism | drugbank.com |
| Acyclovir | Not specified | Decreased metabolism | drugbank.com |
| Azathioprine | Not specified | Decreased metabolism | drugbank.com |
Advanced Research Applications and Future Perspectives
Utility of Penciclovir (B1679225) Monoacetate-d4 as a Bioanalytical Internal Standard
In the realm of bioanalysis, particularly in pharmacokinetic and metabolism studies, the use of stable isotope-labeled (SIL) internal standards is highly recommended by regulatory agencies. acanthusresearch.comnih.gov Penciclovir Monoacetate-d4 serves as an ideal internal standard for the quantification of Penciclovir and its related compounds in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). acanthusresearch.comnih.govmedchemexpress.com
The key advantage of using a deuterated standard like this compound lies in its chemical and physical similarity to the analyte of interest. acanthusresearch.comwuxiapptec.com Since it has a higher mass due to the deuterium (B1214612) atoms, it can be distinguished from the unlabeled analyte by the mass spectrometer, yet it behaves almost identically during sample preparation and chromatographic separation. acanthusresearch.comwuxiapptec.com This co-elution and similar ionization behavior help to accurately compensate for variations in sample extraction, matrix effects, and instrument response, leading to more precise and reliable quantification. wuxiapptec.comshoko-sc.co.jpscispace.com The use of SIL analogs has been shown to reduce the effect of the matrix and provide reproducible and accurate recoveries in LC-MS/MS assays. acanthusresearch.com
Several studies have demonstrated the successful application of deuterated internal standards in bioanalytical methods. For instance, a validated LC-MS/MS method for the determination of olmesartan (B1677269) in human plasma utilized a deuterated internal standard, resulting in accurate and precise data suitable for pharmacokinetic studies. nih.gov Similarly, methods for quantifying other antiviral drugs like valacyclovir (B1662844) and its metabolite acyclovir (B1169) have employed their respective d4-labeled internal standards. nih.gov
Interactive Data Table: Comparison of Internal Standards in Bioanalysis
| Internal Standard Type | Advantages | Disadvantages | Typical Application |
| Stable Isotope-Labeled (e.g., this compound) | High accuracy and precision, compensates for matrix effects and procedural variations. shoko-sc.co.jpscispace.com | Can be expensive, potential for isotopic interference if not properly synthesized. scispace.com | Pharmacokinetic studies, therapeutic drug monitoring. acanthusresearch.comnih.gov |
| Structural Analog | More readily available and less expensive than SIL standards. wuxiapptec.comscispace.com | May have different chromatographic retention times and ionization efficiencies than the analyte, leading to less accurate quantification. scispace.com | Early-stage drug discovery, when a SIL standard is not yet available. |
Isotopic Tracing for Novel Antiviral Compound Development
Isotopic labeling, particularly with stable isotopes like deuterium, is a powerful technique for elucidating the metabolic pathways of new drug candidates. biosyn.comsymeres.com By replacing specific hydrogen atoms with deuterium in a molecule like Penciclovir Monoacetate, researchers can track the metabolic fate of the compound within a biological system. creative-proteomics.comassumption.edu This is crucial in the development of novel antiviral agents.
The process involves administering the deuterated compound and then analyzing biological samples (e.g., plasma, urine, tissues) using mass spectrometry to identify the labeled metabolites. acs.org This provides invaluable information on how the drug is absorbed, distributed, metabolized, and excreted (ADME). acs.orgclearsynth.com Understanding these metabolic pathways is essential for identifying potentially active or toxic metabolites and for optimizing the drug's structure to improve its pharmacokinetic profile. nih.govnih.gov
Integration of Deuterated Analogs in Proteomic and Metabolomic Studies
The fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, respectively, heavily rely on stable isotope labeling for quantitative analysis. biosyn.comscispace.comnih.gov Deuterated compounds like this compound can be integrated into these "omics" workflows as internal standards to improve the accuracy and reproducibility of measurements. shoko-sc.co.jp
In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a common technique where cells are grown in media containing "heavy" or "light" amino acids. nih.gov While not directly a SILAC reagent, a deuterated compound can be used as a spike-in standard for targeted quantitative proteomics, especially when analyzing the effect of a drug on specific protein pathways. scispace.com
In metabolomics, which provides a snapshot of the chemical processes within a biological system, deuterated standards are essential for the accurate quantification of endogenous metabolites. nih.gov The complexity of the metabolome necessitates the use of internal standards that can account for analytical variability. acs.org The chemical similarity of this compound to endogenous nucleoside-like compounds could make it a useful tool in certain targeted metabolomic analyses.
Potential for this compound in Mechanistic Toxicology (Non-clinical context)
Deuterium-labeled compounds are increasingly being used in non-clinical mechanistic toxicology studies to understand the role of metabolism in drug-induced toxicity. acs.orgoup.com The substitution of hydrogen with deuterium can alter the rate of metabolic reactions due to the kinetic isotope effect (KIE). symeres.comassumption.edu This effect can be exploited to investigate whether a particular metabolic pathway is responsible for the formation of reactive or toxic metabolites. acs.orgnih.gov
If a specific metabolic step is thought to produce a toxic metabolite, introducing deuterium at the site of that metabolic transformation can slow down the reaction. nih.gov A subsequent reduction in toxicity would provide strong evidence for that metabolic pathway's involvement in the adverse effect. acs.orgnih.gov This approach, sometimes referred to as "metabolic shunting," can help in designing safer drugs by modifying their metabolic profiles. acs.orgresearchgate.net
While Penciclovir is generally considered to have low toxicity, its impurities, such as the monoacetate form, may have different toxicological profiles. nih.gov In a non-clinical setting, this compound could be used to study the metabolism of this impurity and to assess whether any of its metabolites contribute to potential toxicity.
Unexplored Research Avenues and Methodological Advancements in Deuterium Labeling
The field of deuterium labeling is continually evolving, with new methods being developed to introduce deuterium into molecules with greater efficiency and selectivity. acs.org These advancements open up new research possibilities for compounds like this compound.
Unexplored Research Avenues:
Spatial Mapping of Metabolism: Combining deuterated compounds with advanced imaging techniques like deuterium metabolic imaging could allow for the visualization of where the compound and its metabolites are distributed within tissues and cells. researchgate.net
Elucidating Drug-Drug Interactions: this compound could be used in studies to investigate potential metabolic interactions with other co-administered drugs. drugbank.com
Probing Enzyme Mechanisms: The kinetic isotope effect can be used to study the mechanisms of enzymes involved in the metabolism of Penciclovir and its analogs. symeres.com
Methodological Advancements:
Late-Stage Deuteration: The development of methods for introducing deuterium at a late stage in the synthetic process makes it easier and more cost-effective to produce deuterated versions of complex molecules.
Improved Analytical Techniques: Advances in high-resolution mass spectrometry and other analytical technologies continue to improve the sensitivity and accuracy of studies using isotopically labeled compounds. acs.orgca.gov
The continued development of both synthetic methodologies and analytical instrumentation will undoubtedly expand the utility of deuterated compounds like this compound in various areas of scientific research. clearsynth.comnih.gov
Conclusion
Summary of Key Contributions of Penciclovir (B1679225) Monoacetate-d4 to Antiviral Research
Penciclovir Monoacetate-d4, a deuterated stable isotope of Penciclovir Monoacetate, serves a critical, though highly specialized, role in antiviral research. Its primary contribution lies in its function as an internal standard for analytical and quantitative studies. usbio.netclearsynth.com The incorporation of four deuterium (B1214612) atoms results in a molecule with a higher molecular weight than its non-labeled counterpart, but with nearly identical chemical properties. cymitquimica.com This characteristic is invaluable in techniques such as mass spectrometry, where it allows for the precise and accurate quantification of Penciclovir Monoacetate in complex biological matrices.
The significance of this is rooted in the study of Penciclovir's pharmacokinetics. Penciclovir itself is an active antiviral agent, but its monoacetate and diacetate forms are relevant in the context of its synthesis and as potential prodrugs or metabolites. pharmaffiliates.com Famciclovir (B1672041), for instance, is a well-known prodrug that is metabolized to Penciclovir in the body. wikipedia.org By using this compound as a standard, researchers can meticulously track the metabolic fate of Penciclovir and its acetylated derivatives. This aids in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, which is fundamental to drug development. musechem.comnih.gov
While direct antiviral activity is not the intended purpose of this compound, its use facilitates the research and development of active antiviral compounds like Penciclovir. The ability to accurately measure drug concentrations is essential for correlating dosage with therapeutic efficacy and for ensuring the safety and consistency of potential new drug formulations.
Implications for the Development of Next-Generation Nucleoside Analogs
The use of isotopically labeled compounds like this compound has significant implications for the design and development of future nucleoside analogs. The insights gained from studies utilizing these labeled standards inform several key areas of drug development.
Firstly, understanding the metabolic pathways of existing drugs is crucial for creating next-generation analogs with improved properties. By tracing the metabolism of Penciclovir and its derivatives, researchers can identify metabolic liabilities—sites on the molecule that are prone to rapid breakdown, leading to poor bioavailability or the formation of unwanted byproducts. Future nucleoside analogs can then be designed to be more metabolically stable, potentially leading to lower required doses and less frequent administration.
Secondly, the "kinetic isotope effect" can be strategically employed. While the four deuterium atoms in this compound are primarily for mass differentiation, strategic deuteration at sites of metabolic activity can slow down the rate of metabolism. This concept, known as "deuterated drugs," can transform a known drug into a new chemical entity with a superior pharmacokinetic profile. The study of deuterated standards like this compound provides foundational data that can inspire such future developments in nucleoside analog design.
Finally, the development of highly sensitive analytical methods, which are reliant on stable isotope-labeled standards, allows for more nuanced and detailed preclinical and clinical studies. This enables researchers to investigate drug-drug interactions, food effects on absorption, and the pharmacokinetics in special patient populations with greater precision. nih.govsolubilityofthings.com This high level of analytical rigor is essential for the successful development of safer and more effective next-generation nucleoside analogs.
Future Directions for Isotopic Labeling in Pharmaceutical Sciences and Chemical Biology
The field of isotopic labeling is continually evolving, with several exciting future directions that will further enhance its impact on pharmaceutical sciences and chemical biology.
One major trend is the development of more sophisticated and efficient methods for synthesizing isotopically labeled compounds. adesisinc.com Innovations in late-stage functionalization and hydrogen isotope exchange are making it easier to introduce isotopes like deuterium, tritium, and carbon-14 (B1195169) into complex molecules. musechem.comacs.org This will make a wider range of labeled standards and drug candidates accessible for research.
Another promising area is the expanded application of stable isotopes in "omics" technologies. Metabolomics, proteomics, and other systems biology approaches benefit immensely from the use of isotopic labeling to trace the flow of molecules through intricate biological networks. This will provide a more holistic understanding of a drug's mechanism of action and its effects on the entire biological system.
Furthermore, there is a growing interest in using non-traditional stable isotopes to probe different aspects of biological function. The use of these isotopes, in conjunction with advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR), will open up new avenues for research. silantes.com
In the context of antiviral drug development, these advancements will enable the creation of more effective and safer therapies. The principles demonstrated by the utility of compounds like this compound underscore the foundational importance of isotopic labeling in the journey from a promising molecule to a life-saving medicine. solubilityofthings.com The continued innovation in this field is expected to accelerate the discovery and development of the next wave of pharmaceuticals. adesisinc.com
Q & A
Basic: What experimental parameters critically influence the measurement of Penciclovir Monoacetate-d4's IC50 in antiviral assays?
Methodological Answer:
Key parameters include viral strain variability, multiplicity of infection (MOI), drug solubility (affected by pH and temperature), and assay duration. For example, pH adjustments (e.g., to 10.2) may be necessary to maintain solubility, as precipitation can artificially lower measured efficacy. Ensure consistent viral adsorption and replication intervals, and standardize plaque assessment criteria (e.g., plaque number vs. size). Use linear regression without forced zero intercepts for IC50 calculations to avoid bias .
Advanced: How can pharmacokinetic-pharmacodynamic (PK-PD) modeling reconcile discrepancies between in vitro IC50 and in vivo efficacy for this compound?
Methodological Answer:
Develop a two-compartment model incorporating tissue-specific penetration (e.g., plasma-to-tear partitioning coefficients) and nonlinear elimination kinetics. Use noncompartmental analysis to estimate AUC and Cmax, then apply nonlinear least squares regression to fit compartmental models. Validate parameters via Akaike information criteria and bootstrap resampling to account for inter-individual variability. This approach addresses bioavailability limitations observed in prodrug conversion studies .
Basic: What protocols ensure metabolic stability of this compound during in vitro bioconversion assays?
Methodological Answer:
Pre-dissolve the compound in alkaline buffers (pH ~10.2) to prevent aggregation, and validate solubility via dynamic light scattering. Use fresh stock solutions to avoid degradation, and monitor stability via LC-MS at multiple timepoints. Include control experiments with deuterated solvents to distinguish isotopic effects from metabolic breakdown .
Advanced: How can isotopic labeling (d4) impact the fragmentation behavior of Penciclovir Monoacetate in mass spectrometry-based assays?
Methodological Answer:
Employ high-resolution LC-MS with source-induced dissociation (SID) and collision-induced dissociation (CID) to compare fragmentation pathways. Monitor mass shifts (+4 Da) in precursor and product ions (e.g., m/z 253.26 → 257.26 for the deuterated form). Optimize ion-trap dwell times to enhance signal-to-noise ratios for low-abundance metabolites, and validate isotopic purity using stable isotope internal standards .
Basic: What are best practices for analyzing resistance mechanisms to this compound in herpesviruses?
Methodological Answer:
Perform plaque reduction assays under escalating drug pressures to select resistant strains. Sequence viral thymidine kinase (TK) and DNA polymerase genes to identify mutations (e.g., TK ΔM1 or pol D588N). Corrogate phenotypic resistance with reduced penciclovir triphosphate incorporation using radiolabeled nucleotide competition assays .
Advanced: What statistical methods are optimal for dose-response studies of this compound with non-linear pharmacokinetics?
Methodological Answer:
Apply mixed-effects modeling using maximum likelihood estimation to account for inter-subject variability. Compare linear vs. sigmoidal (Hill equation) curve fits via F-tests and Akaike criteria. Use bootstrap resampling (≥1,000 iterations) to calculate 95% confidence intervals for EC50 values. Adjust for autocorrelation in time-series data using generalized estimating equations (GEEs) .
Basic: How should researchers design metabolic studies to track this compound conversion in vivo?
Methodological Answer:
Use deuterium tracing via LC-MS to distinguish parent compounds from metabolites. Collect serial plasma/urine samples post-administration and quantify using isotope dilution techniques. Normalize data to account for endogenous guanine derivatives, and validate recovery rates with deuterated internal standards (e.g., penciclovir-d4) .
Advanced: What in silico strategies can predict tissue-specific distribution of this compound?
Methodological Answer:
Develop physiologically based pharmacokinetic (PBPK) models integrating logP, plasma protein binding, and tissue:plasma partition coefficients. Calibrate models using in vivo data (e.g., tear concentrations from feline studies) and refine via Markov chain Monte Carlo (MCMC) simulations. Validate predictions against microdialysis measurements in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
